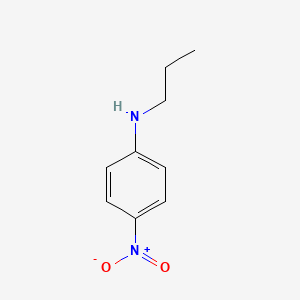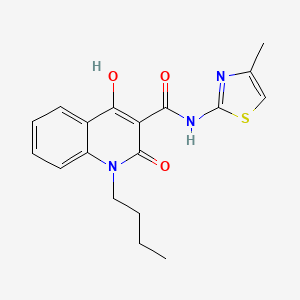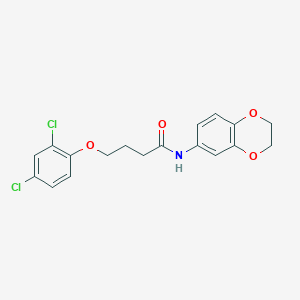
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid is an organic compound with the molecular formula C10H8ClNO3 This compound is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a cyanoacrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding cyanoacrylate intermediate.
Hydrolysis: The cyanoacrylate intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the cyano group.
(3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid: Contains a hydroxyacetic acid moiety instead of the cyanoacrylic acid group.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid is unique due to the presence of both the cyano and acrylic acid functionalities, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H,14,15)/b8-4+ |
InChIキー |
RNAVRFMVJTUERY-XBXARRHUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


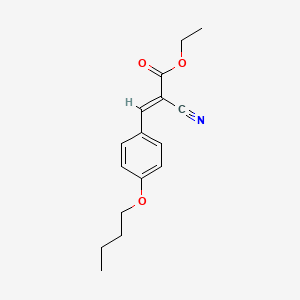
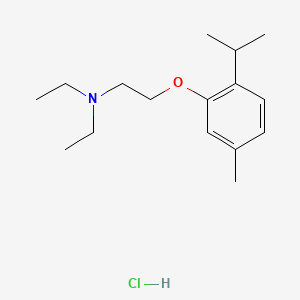

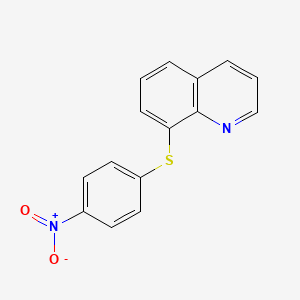
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)
